REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:11](N)=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2.S(=O)(=O)(O)[OH:17].C(=O)(O)[O-].[Na+]>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:11]([OH:17])=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2 |f:2.3|
|
Name
|
N,N-dimethyl-N-[2-(7-amino-1H-indazol-4-yl)ethyl]amine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CN(CCC1=C2C=NNC2=C(C=C1)N)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
by shaking with ethyl acetate/butanol (10:1)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1=C2C=NNC2=C(C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |